Cas no 27106-02-1 (4-pentyl-4H-1,2,4-triazole-3-thiol)

4-pentyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-pentyl-
- 4-pentyl-1H-1,2,4-triazole-5-thione
- 4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4H-1,2,4-triazole-3-thiol, 4-pentyl-
- SCHEMBL11078598
- EN300-10831
- DTXSID60397549
- CBA10602
- Z90662197
- AKOS005198936
- CS-0231424
- HMS1788F21
- 27106-02-1
- 4-pentyl-4H-1,2,4-triazole-3-thiol
-
- MDL: MFCD06655164
- インチ: InChI=1S/C7H13N3S/c1-2-3-4-5-10-6-8-9-7(10)11/h6H,2-5H2,1H3,(H,9,11)
- InChIKey: JMMLVKXMPSIQGW-UHFFFAOYSA-N
- ほほえんだ: CCCCCN1C=NN=C1S
計算された属性
- せいみつぶんしりょう: 171.08319
- どういたいしつりょう: 171.08301860g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- PSA: 27.63
4-pentyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10831-1.0g |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 95% | 1.0g |
$371.0 | 2023-02-09 | |
Enamine | EN300-10831-0.1g |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 95% | 0.1g |
$98.0 | 2023-10-28 | |
Enamine | EN300-10831-2.5g |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 95% | 2.5g |
$726.0 | 2023-10-28 | |
1PlusChem | 1P00CEMJ-50mg |
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL |
27106-02-1 | 95% | 50mg |
$140.00 | 2024-05-08 | |
1PlusChem | 1P00CEMJ-100mg |
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL |
27106-02-1 | 95% | 100mg |
$178.00 | 2024-05-08 | |
1PlusChem | 1P00CEMJ-250mg |
4-PENTYL-4H-1,2,4-TRIAZOLE-3-THIOL |
27106-02-1 | 95% | 250mg |
$231.00 | 2024-05-08 | |
TRC | B510698-250mg |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 250mg |
$ 320.00 | 2022-06-07 | ||
Chemenu | CM515983-1g |
4-Pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 97% | 1g |
$216 | 2024-07-28 | |
Enamine | EN300-10831-10.0g |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 95% | 10.0g |
$1593.0 | 2023-02-09 | |
Enamine | EN300-10831-0.25g |
4-pentyl-4H-1,2,4-triazole-3-thiol |
27106-02-1 | 95% | 0.25g |
$142.0 | 2023-10-28 |
4-pentyl-4H-1,2,4-triazole-3-thiol 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
4-pentyl-4H-1,2,4-triazole-3-thiolに関する追加情報
4-Pentyl-4H-1,2,4-Triazole-3-Thiol: A Comprehensive Overview
4-Pentyl-4H-1,2,4-triazole-3-thiol, also known by its CAS registry number 27106-02-1, is a heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazoles, which are five-membered aromatic rings containing three nitrogen atoms. The presence of a pentyl group and a thiol (-SH) functional group introduces interesting chemical properties and potential applications.
The molecular structure of 4-pentyl-4H-1,2,4-triazole-3-thiol consists of a triazole ring where one nitrogen is replaced by sulfur (thiol group), and the fourth position is substituted with a pentyl chain. This substitution pattern influences the compound's solubility, reactivity, and electronic properties. Recent studies have highlighted its potential as a building block for advanced materials due to its ability to form hydrogen bonds and participate in various coordination interactions.
One of the most promising applications of 4-pentyl-4H-1,2,4-triazole-3-thiol lies in its use as a precursor for metallothiosemicarbazones. These compounds have been extensively studied for their ability to coordinate with metal ions, making them valuable in catalysis and sensor applications. For instance, researchers have demonstrated that derivatives of this compound can act as highly sensitive sensors for heavy metal ions such as mercury and lead in aqueous environments.
In addition to its coordination properties, 4-pentyl-4H-1,2,4-triazole-3-thiol has shown potential in drug design. The thiol group can undergo various reactions to introduce bioactive moieties, making it a versatile starting material for medicinal chemistry. Recent advancements in click chemistry have further expanded its utility by enabling rapid and efficient synthesis of complex molecules with this compound as a core structure.
The synthesis of 4-pentyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from simple precursors like pentanethiol and ammonia. Modern methods often incorporate green chemistry principles to minimize waste and improve efficiency. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields.
From an environmental perspective, the stability and biodegradability of cas no 27106 02 1-based compounds are critical considerations. Recent studies have focused on evaluating their environmental impact under various conditions. Results indicate that these compounds exhibit moderate persistence in aqueous environments but can be effectively degraded under specific microbial or photochemical conditions.
In conclusion, 4-pentyl-4H-1,2,4-triazole-3-thiol, with its unique chemical structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across materials science, catalysis, sensing technologies, and drug discovery. As research progresses and new synthetic methods emerge, the potential for this compound to contribute to innovative solutions in these fields is immense.
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